1-methyl-1H-imidazole-2-sulfonyl fluoride
Description
1-methyl-1H-imidazole-2-sulfonyl fluoride (B91410) is a chemical compound featuring a five-membered imidazole (B134444) ring, substituted with a methyl group at one nitrogen atom and a sulfonyl fluoride group at a carbon atom. Its chemical formula is C₄H₅FN₂O₂S, and it has a molecular weight of 164.16 g/mol . vivanls.comuni.lu The structure combines the aromatic and nucleophilic characteristics of the imidazole ring with the electrophilic nature of the sulfonyl fluoride group.
Interactive Data Table: Chemical Properties of 1-Methyl-1H-imidazole-2-sulfonyl Fluoride
| Property | Value | Reference |
| CAS Number | 934236-37-0 | vivanls.com |
| Molecular Formula | C₄H₅FN₂O₂S | vivanls.comuni.lu |
| Molecular Weight | 164.16 g/mol | vivanls.comuni.lu |
| Canonical SMILES | CN1C=CN=C1S(=O)(=O)F | uni.lu |
| InChIKey | SNHGIVRTDYJPBU-UHFFFAOYSA-N | uni.lu |
Sulfonyl fluorides (R-SO₂F) have emerged as a privileged class of electrophiles in contemporary chemical research, largely due to their unique reactivity and stability. mdpi.com Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a "Goldilocks" reactivity—stable enough to be compatible with a wide range of functional groups and aqueous conditions, yet reactive enough to engage with specific nucleophiles. nih.gov This balanced reactivity has made them invaluable tools in various fields.
A key area of their application is in "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.gov SuFEx chemistry allows for the rapid and efficient formation of strong covalent bonds between a sulfonyl fluoride and a nucleophile, such as an amine or a phenol (B47542). nih.govresearchgate.net This has profound implications for the synthesis of new materials, polymers, and, most notably, in drug discovery and chemical biology. mdpi.com In the context of drug design, sulfonyl fluorides serve as "warheads" in targeted covalent inhibitors, which can form irreversible bonds with specific amino acid residues in a protein target, leading to enhanced potency and duration of action. nih.gov
The incorporation of a sulfonyl fluoride moiety into a heterocyclic ring system, such as imidazole, pyridine, or pyrazole, generates a class of compounds with enhanced utility as building blocks in organic synthesis and medicinal chemistry. researchgate.net Heterocycles are ubiquitous in biologically active molecules, and their presence can significantly influence a compound's pharmacological properties, including its binding affinity, selectivity, and metabolic stability.
Heterocyclic sulfonyl fluorides offer a powerful platform for the synthesis of complex molecules. The sulfonyl fluoride group can be used as a reactive handle for SuFEx click chemistry, allowing for the facile introduction of the heterocyclic core into a larger molecular scaffold. nih.gov Furthermore, the electronic properties of the heterocyclic ring can modulate the reactivity of the sulfonyl fluoride group, providing a means to fine-tune its electrophilicity for specific applications. The development of synthetic methodologies to access a diverse range of heterocyclic sulfonyl fluorides is an active area of research, with methods often involving the conversion of the corresponding sulfonyl chlorides or the direct fluorosulfonylation of heterocyclic precursors. organic-chemistry.org
The specific structure of this compound imparts a unique combination of properties. The imidazole ring is a common motif in biologically active compounds and can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. The methyl group at the N1 position prevents tautomerization and can influence the compound's solubility and steric profile.
The placement of the sulfonyl fluoride group at the C2 position of the imidazole ring is significant. This position is adjacent to both nitrogen atoms, which can influence the electronic environment and, consequently, the reactivity of the sulfonyl fluoride. The electron-withdrawing nature of the sulfonyl fluoride group also affects the properties of the imidazole ring. While specific research on the reactivity of this compound is limited, related imidazole sulfonyl fluorides are known to participate in SuFEx reactions. nih.gov It is plausible that this compound could serve as a covalent modifier of nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine. mdpi.comnih.gov
Research involving sulfonyl fluorides is a rapidly expanding field, with significant efforts directed towards the development of new synthetic methods, the discovery of novel covalent inhibitors, and the application of SuFEx chemistry in materials science. mdpi.com While direct and extensive research on this compound is not yet widely published, its structural features place it at the intersection of several key research trajectories.
This article has provided a focused overview of this compound, grounded in the broader context of sulfonyl fluoride and heterocyclic chemistry. The discussion has adhered to the significance of sulfonyl fluorides, the utility of heterocyclic sulfonyl fluorides as building blocks, and the structural and functional rationale for this specific compound. The aim has been to provide a foundational understanding of this molecule's potential role in advancing chemical synthesis and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazole-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHGIVRTDYJPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-37-0 | |
| Record name | 1-methyl-1H-imidazole-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for 1 Methyl 1h Imidazole 2 Sulfonyl Fluoride and Analogues
Direct Fluorination Approaches to Sulfonyl Fluorides
Direct fluorination methods offer a straightforward route to sulfonyl fluorides, often proceeding through the exchange of a leaving group with a fluoride (B91410) ion. These strategies are valued for their atom economy and operational simplicity.
Imidazole-to-Fluorine Exchange Reactions
A prominent strategy for the synthesis of sulfonyl fluorides involves the displacement of an imidazole (B134444) group from a sulfonyl imidazole precursor. This approach leverages the stability of sulfonyl imidazoles as storable S(VI) reservoirs, which can be readily converted to the corresponding sulfonyl fluorides under mild conditions. researchgate.netorganic-chemistry.org
The reaction typically employs a simple combination of acetic acid (AcOH) and potassium bifluoride (KHF₂) to facilitate the imidazole-to-fluorine exchange. organic-chemistry.org This method is advantageous as it avoids the often harsh conditions and hazardous reagents associated with traditional methods. The general procedure involves stirring the 2-methyl-1H-imidazole-substituted substrate with KHF₂ in acetic acid at room temperature or elevated temperatures until the reaction is complete. organic-chemistry.org The mildness of this protocol allows for a broad substrate scope, including various sulfonyl, sulfonimidoyl, sulfoxyl, and sulfamoyl fluorides, which are obtained in good to excellent yields. organic-chemistry.orgnih.gov
Table 1: Imidazole-to-Fluorine Exchange Reaction Parameters
| Parameter | Condition |
| Fluorinating Agent | Potassium bifluoride (KHF₂) |
| Acid/Solvent | Acetic Acid (AcOH) |
| Temperature | Room temperature to 100 °C |
| Precursor | Sulfonyl imidazole |
This interactive table summarizes the key parameters for the imidazole-to-fluorine exchange reaction.
Chloride/Fluoride Exchange from Sulfonyl Chlorides
The conversion of sulfonyl chlorides to sulfonyl fluorides via a chloride/fluoride exchange is a well-established and widely used method. organic-chemistry.org This reaction is typically straightforward and efficient, providing a broad range of sulfonyl fluorides in high yields. organic-chemistry.org For the synthesis of 1-methyl-1H-imidazole-2-sulfonyl fluoride, the requisite precursor is 1-methyl-1H-imidazole-2-sulfonyl chloride. sigmaaldrich.combldpharm.com
A simple and mild procedure for this transformation involves the use of potassium fluoride (KF) in a biphasic mixture of water and acetone. organic-chemistry.org This method is scalable and tolerates a wide variety of functional groups, including heterocycles. organic-chemistry.org The reaction generally proceeds smoothly within a few hours, and the desired sulfonyl fluoride can be isolated with high purity. organic-chemistry.org The presence of water has been noted to accelerate the reaction, although an excessive amount can be detrimental to the conversion. organic-chemistry.org
Radical-Mediated Fluorosulfonylation Methodologies
Radical-mediated approaches have emerged as powerful tools for the construction of C-S bonds, offering alternative reactivity patterns compared to traditional ionic pathways. These methods often utilize photoredox catalysis to generate highly reactive intermediates.
Photoredox Catalysis in SO₂F Radical Generation and Reactivity
Visible-light photoredox catalysis has enabled the generation of the fluorosulfonyl radical (•SO₂F) under mild conditions, overcoming the limitations of using hazardous precursors like gaseous chlorosulfonyl fluoride (ClSO₂F). nih.govnih.gov This strategy allows for the radical fluorosulfonylation of various unsaturated hydrocarbons. nih.gov
The process typically involves a photocatalyst, such as an iridium complex, which, upon excitation with blue LEDs, initiates a single-electron transfer (SET) process with a suitable •SO₂F precursor. nih.gov The generated fluorosulfonyl radical can then engage in a variety of transformations, including the stereoselective synthesis of alkenyl sulfonyl fluorides and the difunctionalization of alkenes. nih.govnih.gov The reaction conditions are generally mild, and the protocol has been successfully applied to the late-stage modification of complex molecules. nih.gov
Imidazolium-Based Fluorosulfonylating Reagents
To circumvent the challenges associated with gaseous and hazardous radical precursors, stable, crystalline imidazolium-based fluorosulfonylating reagents have been developed. nih.govnih.gov These reagents serve as effective, redox-active sources of the fluorosulfonyl radical under photocatalytic conditions. nih.govnih.gov
A key design feature of these reagents is their cationic nature, which facilitates the stepwise formation of the •SO₂F radical via a SET reduction process. nih.gov For instance, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts are bench-stable solids that are easy to handle and afford high yields in the radical fluorosulfonylation of olefins. nih.govresearchgate.net The synthesis of these reagents involves the reaction of a corresponding imidazole with sulfuryl fluoride, followed by methylation. nih.gov These air-stable crystalline salts offer a practical and operational protocol for a range of radical fluorosulfonylation reactions. nih.gov
Table 2: Comparison of Radical Fluorosulfonylation Precursors
| Precursor | State | Handling | Advantages |
| ClSO₂F | Gas | Hazardous, tedious preparation | Highly reactive |
| Imidazolium (B1220033) Salts (e.g., FABI) | Crystalline Solid | Bench-stable, easy to handle | Safe, practical, good yields |
This interactive table compares the properties of different precursors for radical fluorosulfonylation.
Sustainable and Mechanochemical Synthetic Protocols
In line with the principles of green chemistry, sustainable synthetic methods that minimize solvent use and energy consumption are of increasing importance. Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling solvent-free alternative to traditional solution-phase synthesis. researchgate.net
A mechanochemical procedure for the synthesis of sulfur(VI) fluorides from stable sulfur(VI) 2-methylimidazoles has been developed. researchgate.net This transformation is carried out in a mixer mill under solvent-free conditions, using potassium bifluoride (KHF₂) as the fluorine source in the presence of acetic acid. youtube.com This method provides the corresponding sulfonyl fluorides in good to excellent yields with significantly shorter reaction times compared to their solution-based counterparts. youtube.com The protocol is applicable to a wide range of sulfonyl and sulfonimidoyl imidazoles. The purification of the products is often simplified, sometimes requiring only a simple silica (B1680970) plug filtration. This environmentally benign approach presents notable ecological advantages and reduces resource consumption. youtube.com
Palladium-Catalyzed Synthetic Routes to Heterocyclic Sulfonyl Fluorides
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, enabling the synthesis of a wide array of sulfonyl-containing molecules. The application of this methodology to the synthesis of heterocyclic sulfonyl fluorides, including imidazole derivatives, offers a direct and versatile approach.
A general and efficient one-pot method for the synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding bromides has been developed. This process involves the initial palladium-catalyzed sulfonylation of the aryl or heteroaryl bromide with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to form a sulfinate intermediate. This intermediate is then treated in situ with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. nih.gov
The reaction conditions typically involve a palladium catalyst, such as PdCl2(AmPhos)2, a base like triethylamine, and a suitable solvent, for instance, isopropanol. nih.gov While this method has proven effective for a broad range of substrates, certain heteroaryl bromides have shown to be challenging. nih.gov Specifically, the synthesis of sulfonyl fluorides from bromo-imidazoles, bromo-pyrazoles, and bromo-pyrimidines under these conditions has been reported to be recalcitrant. nih.gov This suggests that while palladium catalysis offers a promising avenue, the specific reaction conditions may need to be tailored for electron-rich and potentially coordinating heterocyclic systems like 1-methyl-1H-imidazole.
| Catalyst | SO2 Source | Fluorinating Agent | Substrate Scope | Challenges |
| PdCl2(AmPhos)2 | DABSO | NFSI | Wide range of aryl and heteroaryl bromides | Bromo-imidazoles, -pyrazoles, and -pyrimidines proved challenging nih.gov |
Further research into ligand design and optimization of reaction parameters is necessary to extend the scope of this powerful methodology to include the efficient synthesis of this compound directly from its corresponding bromide precursor.
Synthesis of Sulfonyl Fluoride Precursors and Related Ionic Species
Given the potential challenges in the direct palladium-catalyzed fluorosulfonylation of 1-methyl-1H-imidazole derivatives, the synthesis of advanced precursors, such as N-methylimidazole-derived sulfonyl imidazoles and functionalized imidazolium sulfonyl fluoride salts, is of significant importance. These precursors can then be converted to the target sulfonyl fluoride in a subsequent step.
N-Alkylimidazole-sulfonyl compounds serve as stable and versatile precursors to sulfonyl fluorides. A common strategy involves the reaction of an N-alkylimidazole with sulfuryl chloride or a related sulfonylating agent to form a sulfonyl imidazole intermediate. This intermediate can then undergo a nucleophilic substitution reaction with a fluoride source to yield the desired sulfonyl fluoride.
While a direct synthesis of 1-methyl-1H-imidazole-2-sulfonyl imidazole was not found in the reviewed literature, the synthesis of the closely related 1-methyl-1H-imidazole-2-sulfonyl chloride is well-documented. This compound can be synthesized from 1-methylimidazole (B24206) and sulfuryl chloride. The resulting sulfonyl chloride can then, in principle, be converted to the corresponding sulfonyl fluoride through a halogen exchange (HALEX) reaction, typically using a fluoride salt such as potassium fluoride.
An alternative and milder approach for the conversion of sulfonyl imidazoles to sulfonyl fluorides involves an acid-mediated imidazole-to-fluorine exchange. This method utilizes a combination of an acid, such as acetic acid, and potassium bifluoride (KHF2) to facilitate the transformation of various sulfonyl imidazoles into their corresponding sulfonyl fluorides in good to excellent yields. This strategy avoids the often harsh conditions required for the synthesis and subsequent reaction of sulfonyl chlorides.
Functionalized imidazolium salts, a class of ionic liquids, have gained attention as precursors and reagents in organic synthesis. The preparation of imidazolium salts bearing a sulfonyl fluoride moiety offers a direct route to precursors of this compound.
A general procedure for the synthesis of sulfonyl fluoride imidazolium salt reagents has been described. nih.gov This method involves the deprotonation of an imidazole derivative with a strong base, such as sodium hydride, followed by reaction with sulfuryl fluoride gas (SO2F2). nih.gov This yields the corresponding N-sulfonyl fluoride imidazole. Subsequent N-alkylation, for instance with methyl trifluoromethanesulfonate (B1224126) (MeOTf), provides the desired functionalized imidazolium sulfonyl fluoride salt. nih.gov
This approach allows for the introduction of the methyl group at the desired nitrogen atom of the imidazole ring after the formation of the sulfonyl fluoride moiety, potentially overcoming some of the challenges associated with the direct sulfonylation of 1-methylimidazole.
| Step | Reagents | Intermediate/Product |
| 1. Deprotonation | Imidazole, Sodium Hydride | Imidazole anion |
| 2. Sulfonylation | Sulfuryl Fluoride (SO2F2) | N-Sulfonyl fluoride imidazole |
| 3. N-Alkylation | Methyl Trifluoromethanesulfonate (MeOTf) | 1-Methyl-1H-imidazolium-2-sulfonyl fluoride salt |
This method provides a modular and efficient pathway to functionalized imidazolium sulfonyl fluoride salts, which can serve as valuable precursors for further synthetic transformations or as active reagents themselves.
Mechanistic Elucidations of 1 Methyl 1h Imidazole 2 Sulfonyl Fluoride Reactivity
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful "click chemistry" transformation, enabling the reliable and efficient connection of molecular building blocks. nih.govbldpharm.comadvanceseng.com This methodology is centered on the unique reactivity of the sulfur(VI)-fluoride (S(VI)-F) bond, which, despite its inherent stability, can be selectively activated to react with a variety of nucleophiles. nih.gov The resulting connections, such as sulfonates and sulfonamides, are robust and find applications across diverse scientific fields, including drug discovery, chemical biology, and materials science. bldpharm.comresearchgate.netsigmaaldrich.com
The utility of SuFEx chemistry is rooted in the distinct properties of the S(VI)-F bond. This bond is characterized by exceptional stability, rendering sulfonyl fluorides resistant to hydrolysis, oxidation, reduction, and thermolysis. nih.govbldpharm.comnih.gov This stability is attributed to the high homolytic bond dissociation energy of the S-F bond (approximately 90.5 kcal/mol in SO₂F₂), which is significantly greater than that of the S-Cl bond in sulfuryl chloride (SO₂Cl₂) (approximately 46 kcal/mol). bldpharm.com This robustness allows S(VI)-F containing compounds to persist in complex chemical and biological environments where other sulfonyl halides would degrade. bldpharm.comnih.gov
Despite its stability, the highly electronegative fluorine atom polarizes the S-F bond, making the sulfur(VI) center a potent, yet latent, electrophile. nih.govnih.gov The reactivity of this electrophilic center can be "unleashed" under specific conditions, allowing for a substitution reaction to occur. nih.gov This exchange process is typically mediated by catalysts that facilitate the departure of the fluoride ion as a leaving group. nih.gov Protons (H⁺) or silyl (B83357) groups (R₃Si⁺) can activate the S-F bond, promoting its exchange for S-O or S-N bonds in the presence of suitable nucleophiles. bldpharm.comadvanceseng.com This controlled, activatable reactivity is a cornerstone of the SuFEx concept, providing a reliable ligation strategy that is orthogonal to many other chemical transformations. nih.gov
Table 1: Comparison of Sulfonyl Halide Properties
| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) |
|---|---|---|
| Bond Dissociation Energy (S-X) | High (~90.5 kcal/mol for SO₂F₂) bldpharm.com | Low (~46 kcal/mol for SO₂Cl₂) bldpharm.com |
| Stability to Hydrolysis | High bldpharm.comnih.gov | Low advanceseng.com |
| Stability to Reduction | High nih.govbldpharm.com | Prone to reductive collapse advanceseng.com |
| Primary Reaction Pathway | Nucleophilic Substitution (SuFEx) advanceseng.com | Substitution and/or Reductive Collapse advanceseng.com |
| Reactivity Control | Requires activation (e.g., by H⁺, R₃Si⁺, or base) nih.govadvanceseng.com | Highly reactive, less selective advanceseng.com |
The scope of SuFEx chemistry is defined by the range of nucleophiles that can effectively engage with the activated S(VI)-F bond. The reaction is particularly effective with O-centered nucleophiles, such as phenols (often protected as silyl ethers) and alcohols, and N-centered nucleophiles, like primary and secondary amines. nih.govresearchgate.netnih.gov The deprotonation of the nucleophile has been shown to be a critical factor controlling the reaction's course and efficiency. nih.govresearchgate.net For instance, while neutral amines might react at other sites on a molecule, the corresponding amine anions preferentially attack the sulfonyl group, favoring the desired SuFEx substitution. researchgate.net
In the context of chemical biology, sulfonyl fluorides have demonstrated broad reactivity with various nucleophilic amino acid side chains, including those of tyrosine, lysine, histidine, and serine, enabling the formation of stable covalent protein modifications. nih.govacs.orgrsc.org This reactivity has been harnessed to develop chemical probes and covalent inhibitors for a range of protein targets. acs.orgrsc.org
However, the reaction has limitations. The inherent stability of the S(VI)-F bond means that highly reactive "warheads" may be required for efficient protein modification, but these can be unstable to hydrolysis. rsc.org Therefore, a careful balance between reactivity and stability must be achieved for successful application. acs.orgrsc.org Furthermore, the stability of the resulting covalent adduct can vary; for example, adducts formed with cysteine are often unstable, making sulfonyl fluorides less suitable for targeting this residue compared to other electrophiles like acrylamides. rsc.org Some sterically hindered or electronically deactivated nucleophiles may also exhibit low reactivity, requiring more forceful conditions or specific catalytic systems. chemrxiv.org
Table 2: Scope of Nucleophiles in SuFEx Reactions
| Nucleophile Class | Specific Examples | Application | References |
|---|---|---|---|
| O-Nucleophiles | Phenols, Aryl silyl ethers, Alcohols | Polymer synthesis, Small molecule ligation | nih.govresearchgate.netchemrxiv.org |
| N-Nucleophiles | Primary and secondary amines, Anilines | Synthesis of sulfonamides, Drug functionalization | nih.govnih.govresearchgate.net |
| Amino Acids | Tyrosine, Lysine, Histidine, Serine | Covalent protein inhibition, Chemical biology probes | nih.govacs.orgrsc.org |
| C-Nucleophiles | Esters, Amides, Heteroarenes, Nitriles | Synthesis of aryl alkyl sulfones | rsc.org |
A key mechanistic feature of these reactions is the formation of the bifluoride ion ([FHF]⁻). bldpharm.comnih.gov As the fluoride ion departs from the sulfur center, it can be stabilized by capturing a proton, often from the incoming nucleophile or trace acid, to form the symmetric and stable bifluoride ion. bldpharm.com This process is critical as it sequesters the fluoride leaving group, suppressing the reverse reaction and driving the equilibrium towards the desired product. bldpharm.com This phenomenon has been exploited in the development of autocatalytic systems for the synthesis of bifluoride-based ionic liquids, where the HF by-product of the SuFEx reaction is captured to generate the bifluoride anion in situ, yielding quantitative product formation without the need for external HF sources. nih.gov
Radical Reaction Pathways for Fluorosulfonylation and Difunctionalization
Beyond its role as an electrophile in SuFEx chemistry, the fluorosulfonyl group can participate in radical reactions. The generation of the fluorosulfonyl radical (·SO₂F) opens up alternative synthetic pathways for the formation of C-S bonds, providing access to a variety of sulfonyl fluoride compounds that are not readily accessible through nucleophilic substitution methods. nih.govresearchgate.net This radical approach is particularly valuable as the direct generation of the ·SO₂F radical from the highly stable sulfuryl fluoride (SO₂F₂) gas is challenging due to the high S-F bond dissociation energy. nih.govresearchgate.netspringernature.com
A key development in this area is the use of stable, crystalline imidazolium-based salts, such as benzimidazolium fluorosulfonates (IMSF), as practical precursors to the ·SO₂F radical. nih.govresearchgate.net Under photoredox catalysis, these cationic reagents undergo a single-electron transfer (SET) reduction. nih.gov This process facilitates the homolytic cleavage of the relatively weak N-S bond (BDE ≈ 70 kcal/mol), releasing the highly reactive fluorosulfonyl radical. nih.govspringernature.com
In the hydrofluorosulfonylation of alkenes, the generated ·SO₂F radical adds across the double bond to form a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from a suitable donor in the reaction medium to yield the final alkylsulfonyl fluoride product. nih.govspringernature.com This method provides a direct route to functionalized alkylsulfonyl fluorides from unsaturated hydrocarbons. nih.gov
The same radical-generating platform can be extended to achieve more complex transformations, including migratory SO₂F-difunctionalization reactions. nih.govspringernature.com In these processes, the initial addition of the ·SO₂F radical to an unsaturated substrate is followed by a subsequent migration or rearrangement step before the reaction is terminated. This allows for the installation of the fluorosulfonyl group and another functional group across a double or triple bond in a regioselective manner that may not be predicted by simple addition rules. These migratory pathways significantly expand the synthetic utility of the ·SO₂F radical, enabling the construction of diverse and highly functionalized sulfonyl fluoride-containing molecules, which can serve as versatile hubs for further SuFEx-based modifications. nih.govspringernature.com
Transition Metal-Catalyzed Activation and Transformations
Transition metal complexes have proven effective in activating the characteristically stable S-F bond of sulfonyl fluorides, enabling a range of synthetic transformations. The imidazole (B134444) moiety in 1-methyl-1H-imidazole-2-sulfonyl fluoride can influence the electronic properties of the sulfonyl fluoride group, affecting its interaction with metal centers.
While direct studies on this compound are not extensively documented, research on analogous compounds such as p-toluenesulfonyl fluoride provides critical mechanistic insights. The reaction of sulfonyl fluorides with low-valent nickel(0) complexes, particularly those supported by N-heterocyclic carbene (NHC) ligands, demonstrates the potential for activating typically inert bonds. chemrxiv.org
Mechanistic investigations and Density Functional Theory (DFT) calculations suggest that the reaction proceeds via an initial oxidative addition of the sulfonyl fluoride to the Ni(0) center. chemrxiv.org This initial step can occur at either the S-F bond or the C-S bond, as both pathways have comparable energetic profiles. This oxidative addition leads to a Ni(II) intermediate, which can then undergo further reactions, ultimately resulting in the cleavage of the sulfonyl group and the formation of new chemical bonds. chemrxiv.org The reaction of a Ni(0)-NHC complex with p-toluenesulfonyl fluoride, for instance, yields a unique Ni(II) complex with a side-on coordinated SO2 fragment, highlighting the activation and cleavage of the original sulfonyl fluoride. chemrxiv.org
In the presence of palladium(II) catalysts, alkyl and heteroaryl sulfonyl fluorides can exhibit unique ambiphilic reactivity, participating in transformations such as the cyclopropanation of unactivated alkenes. chemrxiv.orgresearchgate.net This reactivity stems from the dual role of the sulfonyl fluoride functionality. chemrxiv.org
Firstly, the strongly electron-withdrawing sulfonyl fluoride group acidifies the α-protons, facilitating their deprotonation to form a nucleophilic species that can engage in a catalytic cycle. Secondly, the sulfonyl fluoride group acts as an internal oxidant, enabling a crucial oxidative addition step later in the cycle. chemrxiv.orgresearchgate.net
The proposed catalytic cycle for cyclopropanation involves:
Deprotonation: A base removes a proton alpha to the sulfonyl fluoride group.
Carbopalladation: The resulting carbanion adds to a Pd(II)-bound alkene.
Oxidative Addition: An intramolecular, SN2-type oxidative addition occurs where the palladium center attacks the carbon bearing the sulfonyl fluoride group, cleaving the C-SO2F bond. This is often the turnover-limiting and diastereoselectivity-determining step. chemrxiv.orgresearchgate.net
Reductive Elimination: The cycle concludes with the reductive elimination of the cyclopropane (B1198618) product, regenerating the Pd(II) catalyst.
This methodology shows broad compatibility with various sulfonyl fluorides, including those bearing heterocyclic moieties like isoxazole (B147169) and pyrazole, suggesting that this compound would be a viable substrate for such transformations. chemrxiv.org
Stability and Reactivity Profile in Protic Environments
A defining characteristic of sulfonyl fluorides, including this compound, is their remarkable stability in protic environments such as water and alcohols, especially when compared to their sulfonyl chloride counterparts. nih.gov
The enhanced stability is attributed to the high strength of the sulfur-fluorine (S-F) bond. Unlike sulfonyl chlorides, which are highly susceptible to rapid hydrolysis, sulfonyl fluorides are generally resistant to decomposition in aqueous buffer solutions at physiological pH. nih.govnih.gov However, the stability can be influenced by the electronic properties of the substituents on the aromatic or heterocyclic ring. nih.gov Studies on various aryl sulfonyl fluorides have shown that while many are stable, certain substitution patterns can lead to limited stability in aqueous buffers. nih.gov Heteroaromatic sulfonyl fluorides are noted to be markedly more stable than their corresponding sulfonyl chlorides, which can be challenging to isolate and store due to their high reactivity.
This balance of stability and latent reactivity makes sulfonyl fluorides valuable reagents in chemical biology and medicinal chemistry, where reactions are often performed in aqueous media. researchgate.net
Comparative Mechanistic Analysis with Sulfonyl Chlorides and Related S(VI) Species
The mechanistic behavior of this compound is best understood by comparing it to the more traditional sulfonyl chlorides. The fundamental difference lies in the nature of the sulfur-halogen bond.
| Feature | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) |
| S-Halogen Bond | Strong, less polarized | Weaker, more polarized |
| Hydrolytic Stability | High; generally stable in water and protic solvents. nih.gov | Low; rapidly hydrolyzes in the presence of water. nih.gov |
| Reactivity | Moderately electrophilic; often requires activation (e.g., base, Lewis acid) for reaction with nucleophiles. | Highly electrophilic; reacts readily with a wide range of nucleophiles without activation. |
| Reductive Stability | Robust; resistant to reductive collapse. | Prone to reductive collapse to S(IV) species. |
| Handling | Generally bench-stable and easier to handle. | Often moisture-sensitive, requiring careful handling and storage. |
The S-F bond's strength makes the sulfonyl fluoride group an excellent leaving group only under specific activating conditions, a principle that underpins Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. In contrast, the chloride in a sulfonyl chloride is a much more facile leaving group, leading to high, often indiscriminate, reactivity.
Furthermore, the S-Cl bond in sulfonyl chlorides is exceedingly sensitive to reductive collapse, a pathway that is not favored for sulfonyl fluorides. nih.gov This makes sulfonyl fluorides more robust and predictable reagents in complex chemical environments where redox-sensitive functional groups are present. The synthesis of target molecules using sulfonyl fluorides can often be achieved under milder conditions with better functional group tolerance compared to the harsh conditions sometimes required for reactions involving sulfonyl chlorides. nih.gov
Strategic Applications in Advanced Organic Synthesis
Construction of Complex Heterocyclic Scaffolds
The conversion of stable sulfonyl imidazoles into sulfonyl fluorides provides a gateway to complex heterocyclic structures. nih.gov This transformation, often achieved using a simple mixture of acetic acid and potassium bifluoride, furnishes the reactive sulfonyl fluoride (B91410) moiety, which can then participate in various cyclization and functionalization reactions. nih.govorganic-chemistry.org
Research has demonstrated the utility of this approach in synthesizing a variety of heterocyclic systems. For instance, β,γ-unsaturated hydrazones can undergo a radical cyclization, SO2 insertion, and fluorination cascade to yield pyrazoline-functionalized aliphatic sulfonyl fluorides. researchgate.net These products can be further diversified using Sulfur(VI) Fluoride Exchange (SuFEx) click reactions. researchgate.net Similarly, the in-situ generation of reactive species like 1-bromoethene-1-sulfonyl fluoride (BESF) from stable precursors has enabled the synthesis of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides. researchgate.net
Precision Functionalization of Unsaturated Hydrocarbons
The sulfonyl fluoride group is instrumental in the precision functionalization of unsaturated hydrocarbons. nih.gov A notable strategy involves the use of air-stable, crystalline benzimidazolium fluorosulfonate salts as radical fluorosulfonylating reagents. nih.gov This method facilitates the stereoselective synthesis of alkenyl sulfonyl fluorides and functionalized alkyl sulfonyl fluorides from various unsaturated hydrocarbons. nih.gov
These transformations, which can include radical fluorosulfonylation, hydrofluorosulfonylation, and migratory SO2F-difunctionalization, offer a robust protocol for creating a variety of sulfonyl fluoride compounds with good yields and high stereoselectivity. researchgate.netnih.gov For example, a transition-metal-free radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes has been developed, showcasing high atom economy and broad functional group tolerance. nih.gov This highlights the capacity of sulfonyl fluoride chemistry to precisely modify carbon-carbon double and triple bonds. nih.gov
Regio- and Stereoselective Transformations
The application of sulfonyl fluoride chemistry extends to transformations requiring high levels of regio- and stereocontrol. A highly π-facial selective and regioselective fluorination of chiral enamides has been achieved using N-F reagents, leading to an asymmetric synthesis of chiral α-fluoro-imides. nih.gov
Furthermore, a general and highly stereoselective protocol for constructing enaminyl sulfonyl fluorides has been developed through the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with various amines. rsc.org This method is noted for its operational simplicity, broad substrate scope, and ability to achieve up to 100% stereoselectivity, providing valuable compounds for medicinal chemistry and drug discovery. rsc.org The development of a radical fluorosulfonylation strategy using an air-stable crystalline benzimidazolium fluorosulfonate cationic salt reagent also enables the stereoselective synthesis of alkenyl sulfonyl fluorides. nih.gov
Development of Sulfonyl Fluorides as "Click" Chemistry Connective Hubs
Sulfonyl fluorides are cornerstone electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx), a powerful click chemistry reaction. springernature.comresearchgate.net The unique balance of stability and reactivity of the S(VI)-F bond allows these compounds to act as versatile connective hubs, reliably forging stable covalent linkages under mild conditions. researchgate.netmonash.edu This has led to broad applications in chemical biology, drug discovery, and materials science. nih.govchemscene.com Aliphatic sulfonyl fluorides are particularly effective SuFEx agents due to their moderate reactivity, which allows them to tolerate a wide range of functional groups and aqueous conditions. enamine.net
Diversity-Oriented Clicking (DOC) is a unified strategy that leverages the power of click chemistry to rapidly synthesize large and diverse libraries of functional molecules. nih.govpnas.org This approach combines classic carbon-carbon bond-forming click reactions with modern SuFEx technologies. bohrium.com At the heart of DOC are "SuFExable" hubs, such as 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), which can undergo multiple distinct and selective cycloaddition pathways. nih.govbohrium.comnih.gov
By reacting these SASF hubs with a variety of dipoles and dienes, researchers have generated extensive libraries of unique, functional molecules containing diverse heterocyclic cores and three-dimensional scaffolds. bohrium.comnih.gov The pendant sulfonyl fluoride group on these structures allows for further late-stage diversification through SuFEx reactions, demonstrating the modularity and versatility of the DOC approach for lead discovery. nih.govbohrium.comnih.gov
Table 1: Examples of Heterocyclic Cores Synthesized via DOC of SASF Hubs
| Dipole/Diene Type | Resulting Heterocyclic Core |
| 1,3-Dipoles | Pyrazoles, Isoxazoles |
| 1,5-Dipoles | 1,2,3-Triazoles |
| Dienes | Diels-Alder Adducts |
| Azomethine Imines | Pyrazolidines |
This table presents a selection of heterocyclic scaffolds generated from the reaction of 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) hubs with various reaction partners as part of Diversity-Oriented Clicking (DOC) strategies. bohrium.comnih.gov
The robust nature of the sulfonyl fluoride group makes it an ideal anchor for the modular synthesis of sulfonamides and related structures. pnas.org A key synthetic strategy involves the conversion of stable sulfonyl imidazoles to sulfonyl fluorides, which then readily react with amines to form sulfonamides. nih.govorganic-chemistry.org This two-step process allows for the systematic variation of different molecular components.
This modularity has been extended to the synthesis of more complex sulfur(VI) motifs. For example, a modular synthesis of sulfondiimidoyl fluorides—the double aza-analogues of sulfonyl fluorides—has been reported. researchgate.netnih.gov This method uses readily available organometallic reagents and commercial sulfinylamines. researchgate.net The resulting sulfondiimidoyl fluorides can be combined with amines to furnish sulfondiimidamides, demonstrating how reactivity can be modulated by varying the N-substituents. researchgate.netresearchgate.net This approach underscores the power of sulfonyl fluoride chemistry to build complex molecules in a predictable, stepwise manner. nih.gov
Table 2: Acid-Mediated Imidazole-to-Fluorine Exchange for Sulfonyl Fluoride Synthesis
| Entry | Starting Sulfonyl Imidazole (B134444) | Product | Yield (%) |
| 1 | Phenylsulfonyl imidazole | Phenylsulfonyl fluoride | 95% |
| 2 | 4-Tolylsulfonyl imidazole | 4-Tolylsulfonyl fluoride | 99% |
| 3 | 2-Naphthylsulfonyl imidazole | 2-Naphthylsulfonyl fluoride | 98% |
| 4 | Methylsulfonyl imidazole | Methylsulfonyl fluoride | 85% |
This table shows the high-yield conversion of various stable sulfonyl imidazoles into their corresponding sulfonyl fluorides using acetic acid and potassium bifluoride, a key step enabling the modular synthesis of sulfonamides and other derivatives. nih.gov
Research Frontiers in Chemical Biology and Medicinal Chemistry Utilizing 1 Methyl 1h Imidazole 2 Sulfonyl Fluoride
Covalent Chemical Probes for Proteome Profiling
Covalent chemical probes are invaluable tools for the functional annotation of proteins within complex biological systems. researchgate.netnih.gov Probes based on the 1-methyl-1H-imidazole-2-sulfonyl fluoride (B91410) scaffold are utilized in activity-based protein profiling (ABPP), a chemical proteomic strategy that employs reactive probes to assess the functional state of enzymes in their native environment. chemrxiv.org The sulfonyl fluoride "warhead" can covalently label the active sites of specific enzyme classes, allowing for their identification and functional characterization directly in crude proteomes. researchgate.netnih.gov
The reactivity of sulfonyl fluoride probes is not limited to the canonical serine proteases. Research has demonstrated their ability to label a diverse range of nucleophilic amino acid residues, including tyrosine, lysine, and histidine. rsc.orgrsc.orgacs.org This broad reactivity spectrum significantly expands the portion of the proteome that can be interrogated. For instance, sulfonyl fluoride-based probes have been successfully used to identify and profile functional tyrosine residues in enzymes like glutathione (B108866) transferases (GSTs). researchgate.netnih.gov The imidazole (B134444) component of 1-methyl-1H-imidazole-2-sulfonyl fluoride can influence the probe's selectivity by participating in specific interactions within the protein binding pocket, thereby directing the covalent modification to a particular target.
| Amino Acid | Reactivity | Significance in Proteome Profiling |
|---|---|---|
| Serine | High | Commonly targeted in the active sites of serine proteases and other hydrolases. rsc.org |
| Tyrosine | Context-dependent | Enables the profiling of functional tyrosines in various enzyme classes, such as GSTs. researchgate.netnih.gov |
| Lysine | Context-dependent | Expands the scope of proteome profiling to include lysine-containing binding sites. rsc.orgrsc.org |
| Histidine | Context-dependent | Allows for the targeting of active site histidines, which are often involved in catalysis. rsc.orgrsc.org |
| Threonine | Context-dependent | Provides another potential target for covalent probes, further broadening proteome coverage. rsc.orgrsc.org |
| Cysteine | Context-dependent | While traditionally targeted by other warheads, sulfonyl fluorides can also react with cysteine. rsc.org |
Site-Specific Bioconjugation and Protein Labeling
The precise, covalent attachment of synthetic molecules to proteins is a cornerstone of chemical biology. This process, known as bioconjugation, enables the creation of sophisticated tools for studying protein function, imaging, and for therapeutic applications. This compound represents a valuable reagent for site-specific protein labeling due to the predictable reactivity of the sulfonyl fluoride group. rsc.orgnih.govrsc.org
The ability of sulfonyl fluorides to react with a variety of nucleophilic amino acid side chains allows for the labeling of proteins at sites other than cysteine, which is the most commonly targeted residue for bioconjugation. rsc.orgrsc.org This is particularly advantageous when a protein of interest lacks an accessible cysteine residue or when modification of cysteine would be detrimental to its function. By engineering the recognition elements of a molecule containing the this compound warhead, it is possible to direct the labeling to a specific tyrosine, lysine, or serine residue on the target protein. nih.gov This site-specificity is crucial for preserving the protein's structure and function.
Recent advancements have also explored the use of sulfonyl fluorides in the development of prosthetic groups for radiolabeling, such as with fluorine-18 (B77423) for positron emission tomography (PET). researchgate.net While challenges with the stability of some conjugates remain, the straightforward synthesis and conjugation chemistry highlight the potential of sulfonyl fluoride-based reagents in this area. researchgate.netnih.gov
Engineering of Novel Covalent Inhibitors for Enzymes
Targeted covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the potential to overcome drug resistance. rsc.orgnih.govcas.org The this compound scaffold is an excellent starting point for the design of novel covalent enzyme inhibitors. The sulfonyl fluoride moiety serves as an electrophilic "warhead" that forms an irreversible covalent bond with a nucleophilic amino acid residue in the enzyme's active site, leading to its permanent inactivation. rsc.orgnih.gov
Historically, sulfonyl fluorides have been widely used as inhibitors of serine proteases. rsc.orgnih.gov However, their application has expanded significantly to target other enzyme classes by leveraging their reactivity with other nucleophilic residues. rsc.orgrsc.org The design process for a covalent inhibitor based on this compound involves coupling the reactive warhead to a molecular scaffold that provides selectivity for the target enzyme. This "guidance system" directs the inhibitor to the desired protein and positions the sulfonyl fluoride group for optimal reaction with a nearby nucleophile. cas.org
The context-dependent reactivity of the sulfonyl fluoride is a key consideration in the design of these inhibitors. The specific microenvironment of the enzyme's active site can significantly influence which amino acid residue is targeted. nih.gov This provides an opportunity to develop highly selective inhibitors that target unique features of a particular enzyme.
| Component | Function | Design Considerations |
|---|---|---|
| Sulfonyl Fluoride Warhead | Forms a covalent bond with a nucleophilic residue in the target enzyme. | The reactivity can be modulated by the electronic properties of the attached scaffold. rsc.org |
| Recognition Scaffold | Provides selectivity for the target enzyme and positions the warhead for reaction. | Should have a high affinity for the target's binding site. cas.org |
| Linker | Connects the warhead and the recognition scaffold. | The length and flexibility of the linker are critical for proper positioning of the warhead. |
Applications in Nucleic Acid and Carbohydrate Labeling
The utility of sulfonyl exchange chemistry, the underlying reaction mechanism of this compound, extends beyond the realm of proteins. Recent research has demonstrated its potential for the labeling of other important classes of biomolecules, namely nucleic acids and carbohydrates. rsc.orgrsc.org This expansion of the "biomolecular diversity" of addressable targets opens up new avenues for research and the development of novel diagnostic and therapeutic agents. rsc.orgrsc.org
The ability to covalently modify RNA and carbohydrates with probes containing a sulfonyl fluoride moiety would enable the study of their complex biological roles with greater precision. For example, labeled nucleic acids could be used to track their localization and interactions within the cell, while modified carbohydrates could serve as tools to investigate their involvement in cell signaling and recognition events. The development of reagents like this compound, which can be readily synthesized and incorporated into more complex molecular structures, is a critical step towards realizing the full potential of this technology. rsc.orgrsc.org
Strategies for Expanding Druggable Target Space via Sulfonyl Exchange Warheads
A significant challenge in modern drug discovery is that many disease-relevant proteins are considered "undruggable" with conventional small molecules. rsc.orgnih.gov These proteins often lack the well-defined binding pockets that are typically targeted by non-covalent inhibitors. Covalent inhibitors, particularly those employing sulfonyl fluoride warheads like this compound, offer a promising strategy to address this challenge and expand the druggable target space. rsc.orgrsc.org
The key advantage of sulfonyl fluoride warheads in this context is their ability to target a wider range of amino acid residues than traditional cysteine-reactive electrophiles. rsc.orgrsc.org Since residues like tyrosine, lysine, and serine are more abundant in protein binding sites than cysteine, the use of sulfonyl fluorides significantly increases the number of proteins that can be targeted for covalent modification. rsc.orgrsc.org This allows for the development of inhibitors against previously intractable targets, such as transcription factors and proteins involved in protein-protein interactions. themedicinemaker.com
The process of discovering covalent ligands for these challenging targets can be accelerated through fragment-based screening approaches, where libraries of small, reactive fragments containing a sulfonyl fluoride warhead are screened for their ability to bind to the target protein. nih.gov Hits from these screens can then be elaborated into more potent and selective inhibitors. This strategy has the potential to unlock a vast new territory of therapeutic targets, offering new hope for the treatment of a wide range of diseases.
Innovations in Materials Science and Catalysis Via 1 Methyl 1h Imidazole 2 Sulfonyl Fluoride Derivatives
Design and Synthesis of Sulfonyl Fluoride-Based Ionic Liquids
The synthesis of ionic liquids (ILs) featuring a sulfonyl fluoride (B91410) moiety is a modular and efficient process, allowing for significant structural diversity. nsf.gov A common synthetic strategy involves a multi-step procedure. nsf.govnih.gov One approach begins with the preparation of an essential precursor, such as 2-chloroethanesulfonyl fluoride, which can be synthesized from its corresponding sulfonyl chloride through a chloride-fluoride exchange reaction (halex process) using reagents like potassium bifluoride (KHF2). nsf.govnih.gov
Following the formation of the sulfonyl fluoride precursor, the next step is typically a Menshutkin reaction, which involves the N-alkylation of a nitrogen-containing heterocycle with the precursor. nsf.govnih.gov For instance, reacting 2-chloroethanesulfonyl fluoride with heterocycles like 1,2-dimethylimidazole (B154445) creates the desired sulfonyl fluoride-functionalized cation with a chloride counter-ion. nih.govdaneshyari.com The final step is an anion metathesis (ion exchange) to replace the chloride anion with a different anion, such as bis(trifluoromethylsulfonyl)imide (NTf₂⁻) or hexafluorophosphate (B91526) (PF₆⁻). nih.gov This is often achieved by reacting the chloride salt with a potassium or sodium salt of the desired anion (e.g., KNTf₂ or NaPF₆) in an aqueous solution, leading to the formation of the final ionic liquid product. nih.gov This synthetic versatility allows for the incorporation of various functional groups and heterocyclic cores, enabling the creation of task-specific ionic liquids. nsf.gov
Structure-Property Relationships in Imidazolium-Sulfonyl Fluoride Ionic Liquids
X-ray crystallographic analyses have provided deep insights into the spatial arrangement and intermolecular forces within these ionic liquids. nih.gov For example, studies on imidazolium (B1220033) cations with a sulfonyl fluoride group paired with a hexafluorophosphate (PF₆⁻) anion reveal a series of stabilizing cation-cation and cation-anion interactions. nih.gov The fluorine atom of the –SO₂F group is observed to form short, stabilizing hydrogen bonds (F···H interactions) with adjacent moieties, leading to distinct structural motifs like dimer-like arrangements or chain-like patterns. nih.gov
The choice of anion also plays a critical role in determining the properties of the ionic liquid. The size, shape, and charge distribution of the anion affect the strength of ion pairing, connectivity within the liquid, and conformational diversity, which in turn dictate macroscopic properties like melting point and viscosity. For instance, smaller anions with localized charges tend to form stronger, more structured networks, leading to higher melting points and viscosities. In contrast, larger, more flexible anions like NTf₂⁻ result in weaker interactions and a more disordered liquid structure, which corresponds to lower melting points and viscosities.
| Structural Feature | Influence on Properties | Example Effect |
|---|---|---|
| Sulfonyl Fluoride (–SO₂F) Group | Increases electronegativity and anodic stability. nih.gov Participates in specific intermolecular interactions (e.g., F···H bonds). nih.gov | Enhanced stability for electrochemical applications. nih.gov |
| Cation Heterocycle (e.g., Imidazolium) | Forms the core structure and influences packing and viscosity. Substituents on the ring can be modified to tune properties. nsf.gov | Electron-withdrawing or -rich groups on the ring can alter reactivity and physical properties. nsf.gov |
| Anion Type (e.g., PF₆⁻, NTf₂⁻) | Strongly affects melting point, viscosity, and ionic conductivity. nih.gov Governs the degree of ion pairing and liquid structure. | NTf₂⁻ typically leads to lower melting points and viscosities compared to smaller, more symmetric anions. nih.gov |
| Intermolecular Forces | Cation-anion and cation-cation interactions (Coulombic, hydrogen bonding) determine the liquid's structural organization. nih.gov | Strong, highly connected ion networks result in higher viscosity and melting points. |
Applications of Ionic Liquids as Electrolytes
The unique properties of sulfonyl fluoride-containing ionic liquids make them highly promising candidates for use as electrolytes, particularly in high-voltage rechargeable lithium-metal batteries. nih.govresearchgate.net The incorporation of the –SO₂F group imparts high anodic stability, a crucial requirement for electrolytes operating at high potentials. nih.gov This stability helps to prevent the decomposition of the electrolyte at the cathode surface, which is a common failure mechanism in high-voltage batteries. researchgate.net
Polymerization Reactions Initiated or Modified by Sulfonyl Fluorides
Sulfonyl fluoride chemistry, particularly through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has become a powerful tool in polymer science. nih.gov This methodology allows for the efficient formation of robust chemical linkages and has been applied to both the synthesis of polymers and their post-polymerization modification. rsc.orgresearchgate.net
Polymers can be constructed using monomers that contain sulfonyl fluoride groups. For instance, polysulfates and polysulfonates can be generated through the step-growth polycondensation of bis(sulfonyl fluorides) with bis(silyl ethers). rsc.org More advanced techniques have demonstrated chain-growth SuFEx polymerization, where a sulfonyl fluoride-containing initiator reacts with a monomer that has both a silyl-protected phenol (B47542) and a fluorosulfate (B1228806) group. nih.gov This approach allows for precise control over the polymer's molecular weight and dispersity. rsc.org Another strategy involves the polymerization of a sulfonyl fluoride-containing norbornene derivative via Ring-Opening Metathesis Polymerization (ROMP), creating a polymer backbone with pendant sulfonyl fluoride groups ready for further modification. digitellinc.com
Post-polymerization modification is another area where sulfonyl fluorides have a significant impact. researchgate.net Polymers can be synthesized to have sulfonyl fluoride end-groups or side-chains, which serve as versatile handles for introducing new functionalities. rsc.orgdigitellinc.com For example, a polymer with a terminal sulfonyl fluoride group can be efficiently coupled with other molecules via the SuFEx reaction. researchgate.net This strategy allows for the creation of complex polymer architectures and functional materials under mild conditions, demonstrating the orthogonality and efficiency of SuFEx chemistry. rsc.org
| Application | Description | Key Chemistry |
|---|---|---|
| Step-Growth Polymerization | Synthesis of polysulfates and polysulfonates from bifunctional monomers. rsc.org | Polycondensation between bis(sulfonyl fluorides) and bis(silyl ethers). rsc.org |
| Chain-Growth Polymerization | Controlled polymerization initiated by a sulfonyl fluoride-containing compound, yielding polymers with low dispersity. nih.gov | Reaction of an initiator with AB-type monomers containing both fluorosulfate and silyl (B83357) ether groups. nih.govrsc.org |
| ROMP-based Synthesis | Polymerization of a norbornene monomer bearing a sulfonyl fluoride group to create a modifiable polymer backbone. digitellinc.com | Ring-Opening Metathesis Polymerization (ROMP). digitellinc.com |
| Post-Polymerization Modification | Functionalization of polymers containing sulfonyl fluoride groups with various molecules. researchgate.net | SuFEx click reaction between the polymer's –SO₂F group and silyl ethers or other nucleophiles. rsc.orgresearchgate.net |
Role as Catalytic Species or Precursors in Organic Reactions
Derivatives of 1-methyl-1H-imidazole-2-sulfonyl fluoride and related compounds play a crucial role as catalytic species or precursors in a variety of organic reactions, most notably in the activation of the robust sulfur-fluorine bond. digitellinc.comnih.gov The stability of sulfonyl fluorides makes them ideal for many applications, but it also presents a challenge for their chemical transformation. digitellinc.com Catalytic methods are therefore essential to facilitate their reactivity under mild conditions. nih.gov
One key application is in SuFEx reactions for the synthesis of sulfonamides, which are important structures in pharmaceuticals. digitellinc.com In this context, N-methylimidazole, a structural component of the target compound, can act as a base, a solvent, and a precatalyst. digitellinc.com The activation of sulfonyl fluorides can be achieved through different catalytic strategies. Base catalysis, for example using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is commonly employed to activate sulfonyl fluorides for reaction with nucleophiles like silyl ethers. nih.gov
Furthermore, Lewis acid catalysis has emerged as a powerful method for activating the S-F bond. acs.org For example, calcium triflimide [Ca(NTf₂)₂] has been shown to activate a wide range of sulfonyl fluorides towards nucleophilic attack by amines to form sulfonamides. acs.org Mechanistic studies suggest that the calcium ion coordinates to the sulfonyl oxygens and the fluorine atom, increasing the electrophilicity of the sulfur center and stabilizing the departing fluoride anion. nih.govhmc.edu In some systems, a combination of catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives, has been developed to achieve broad-spectrum amidation of sulfonyl fluorides. nih.govscispace.com
Glass-Assisted Organocatalysis and its Mechanistic Implications
A fascinating and environmentally benign innovation in sulfonyl fluoride chemistry is the use of glass-assisted organocatalysis for the synthesis of sulfonamides. digitellinc.comdntb.gov.ua This process highlights the active role that a seemingly inert reaction vessel can play in a chemical transformation. researchgate.net In this system, N-methylimidazole serves multiple functions: it acts as a base, a precatalyst, an HF scavenger, and even as the solvent. dntb.gov.uaresearchgate.net
The key mechanistic feature of this process is the involvement of the glass surface of the reaction vessel. dntb.gov.ua The glass acts as a source of silicon, which reacts with the fluoride byproduct generated during the SuFEx reaction. researchgate.net This leads to the formation of a stable ionic salt, bis[1-methyl-1H-imidazole-3-ium] hexafluorosilicate (B96646) ([HMIM]₂SiF₆), which precipitates from the reaction mixture. digitellinc.comdntb.gov.ua The formation and sequestration of the hexafluorosilicate salt is crucial as it facilitates the consumption of the sulfonyl fluoride starting material, driving the reaction towards the sulfonamide product. dntb.gov.uaresearchgate.net
This glass-assisted approach represents a novel pathway for SuFEx chemistry, offering an alternative route to protic hexafluorosilicate-based molten salts without the need for external and hazardous hydrofluoric acid (HF). digitellinc.comdntb.gov.ua The isolation and characterization of the bis[1-methyl-1H-imidazole-3-ium] hexafluorosilicate salt provides strong evidence for the mechanistic role of both the N-methylimidazole and the glass surface, showcasing a unique synergy between the catalyst, solvent, and reaction environment. digitellinc.comresearchgate.net
Computational and Theoretical Insights into 1 Methyl 1h Imidazole 2 Sulfonyl Fluoride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive a wealth of information about a molecule's structure and reactivity. nih.govacs.org For 1-methyl-1H-imidazole-2-sulfonyl fluoride (B91410), DFT calculations would be employed to elucidate key aspects of its electronic character.
Detailed DFT studies on related N-sulfonyl substituted benzimidazoles have demonstrated the utility of this approach in understanding molecular properties. nih.gov Similar calculations for 1-methyl-1H-imidazole-2-sulfonyl fluoride would involve geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, a variety of electronic descriptors can be calculated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other reagents. researchgate.net For this compound, the MEP would likely show a highly electron-deficient region around the sulfur atom of the sulfonyl fluoride group, highlighting its electrophilic nature.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and charge distribution within the molecule. It can quantify charge transfer interactions between different parts of the molecule, offering insights into the stability conferred by these interactions. nih.gov
Below is an illustrative table of the types of electronic properties that would be calculated for this compound using DFT.
| Property | Illustrative Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons; related to the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals; related to electron-accepting ability. |
| HOMO-LUMO Gap | 7.3 eV | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. |
| Dipole Moment | 5.8 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
| Mulliken Atomic Charges | S: +2.5, F: -0.6, O: -0.8 | Provides an estimation of the partial charge on each atom, identifying reactive sites. |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar heterocyclic sulfonyl fluorides. They are not the experimentally verified values for this compound.
Vibrational Spectroscopy (IR, Raman) Coupled with Computational Modeling
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups and structural features of a molecule. When coupled with computational modeling, typically using DFT, the interpretation of experimental spectra can be greatly enhanced. nih.govresearchgate.net
For this compound, DFT calculations can predict the vibrational frequencies and intensities of its IR and Raman spectra. nih.gov These theoretical spectra can then be compared with experimental data to confirm the molecule's structure and assign specific vibrational modes to the observed absorption bands. researchgate.net This process is crucial for characterizing the compound and ensuring its purity.
The computational approach involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the approximations in the theoretical model and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled using a standard scaling factor. rsc.org
A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a particular vibrational mode. researchgate.net
An illustrative table of key calculated vibrational frequencies for this compound is provided below.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| S=O Asymmetric Stretch | 1420 | Strong | Weak |
| S=O Symmetric Stretch | 1215 | Strong | Medium |
| Imidazole (B134444) Ring C=N Stretch | 1580 | Medium | Strong |
| C-H Stretch (Methyl) | 2980 | Medium | Medium |
| S-F Stretch | 850 | Strong | Medium |
Note: The wavenumbers in this table are illustrative examples based on DFT calculations for molecules with similar functional groups and are not the experimentally confirmed values for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For a molecule like this compound, which has rotatable bonds, several conformers may exist.
Computational methods, particularly DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating the key dihedral angles, such as the C-S bond connecting the imidazole ring and the sulfonyl fluoride group. researchgate.net This allows for the identification of the lowest energy (most stable) conformer and any other low-energy conformers that might be populated at room temperature. nih.gov
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in different environments, such as in a solvent. researchgate.net This can reveal how the molecule's shape fluctuates and how it interacts with its surroundings, providing insights that are not available from static calculations. globethesis.com For this compound, MD simulations could be used to understand its behavior in solution, which is crucial for predicting its reactivity in chemical reactions.
Data Science-Guided Optimization of Sulfonyl Fluoride Reagents
The development of new chemical reagents has increasingly benefited from the application of data science and machine learning. researchgate.net These approaches can accelerate the discovery and optimization of reagents by identifying complex relationships between their structure and performance. For the class of sulfonyl fluoride reagents, data science has been used to guide the development of new deoxyfluorination reagents with improved reactivity, stability, and safety profiles. researchgate.netnih.gov
This process typically involves:
Library Generation: A virtual library of diverse (hetero)aryl sulfonyl fluoride candidates is computationally generated.
Descriptor Calculation: For each candidate, a set of molecular descriptors (physicochemical properties, electronic properties, etc.) is calculated.
High-Throughput Experimentation: A representative subset of the candidates is synthesized and tested in a model reaction to generate a training dataset of structure-activity relationships.
Model Building: Machine learning algorithms, such as random forests, are used to build predictive models that correlate the molecular descriptors with the experimental outcomes (e.g., reaction yield).
By leveraging these models, researchers can screen large virtual libraries of sulfonyl fluoride reagents to identify top-performing candidates for synthesis and further testing. This data-driven approach allows for a more efficient exploration of the vast chemical space of possible reagents, leading to the rapid identification of optimal structures for specific applications.
Predictive Modeling for Reaction Outcomes and Selectivity
Beyond reagent optimization, predictive modeling can also be used to forecast the outcomes and selectivity of reactions involving sulfonyl fluorides. Machine learning models can be trained on datasets from high-throughput experiments to predict how a given substrate will react with a specific sulfonyl fluoride under a particular set of conditions (e.g., base, solvent, temperature). researchgate.netnih.gov
These models can capture the intricate interplay of factors that determine reaction success, enabling chemists to predict high-yielding conditions for new, untested substrates a priori. nih.gov For a reagent like this compound, such a model could predict its efficiency in fluorinating a diverse range of alcohols. This predictive power helps to minimize the experimental effort required for reaction optimization and can guide the selection of the best reagent and conditions for a desired transformation. The application of these predictive tools represents a significant step towards a more rational and efficient approach to chemical synthesis.
Concluding Remarks and Future Directions for 1 Methyl 1h Imidazole 2 Sulfonyl Fluoride Research
Synthesis and Application Challenges and Opportunities
The journey from laboratory synthesis to practical application for compounds like 1-methyl-1H-imidazole-2-sulfonyl fluoride (B91410) is marked by distinct challenges and significant opportunities.
Challenges:
Reagent Sourcing and Safety: A primary challenge in the synthesis of sulfonyl fluorides is the limited availability of sources for the sulfonyl fluoride (SO₂F) group. ccspublishing.org.cn Reagents like sulfuryl fluoride (SO₂F₂) gas, while effective, present handling challenges for laboratory use due to their hazardous nature. ccspublishing.org.cnnih.gov
Synthetic Efficiency: Developing efficient synthetic routes that utilize readily available and stable starting materials while avoiding hazardous reagents remains a key objective. researchgate.net The synthesis of heterocyclic sulfonyl fluorides, in particular, can be complex. ccspublishing.org.cnresearchgate.net
Late-Stage Functionalization: The regioselective installation of the SO₂F moiety into complex, drug-like molecules, especially at late stages of a synthetic sequence, is a significant hurdle that limits the rapid diversification of compound libraries. ccspublishing.org.cn
Reactivity and Stability: While the balanced reactivity and stability of sulfonyl fluorides are advantageous, their intrinsic electrophilicity can lead to stability issues, particularly in biological media like plasma or serum, which can affect their development as in vivo probes or therapeutics. researchgate.netnih.gov
Opportunities:
Expanding the Druggable Proteome: Sulfonyl fluorides are exceptional tools in chemical biology and drug discovery, serving as covalent probes and inhibitors. ccspublishing.org.cnresearchgate.net Unlike many traditional covalent warheads that target cysteine, sulfonyl fluorides can form stable covalent bonds with a broader range of amino acid residues, including tyrosine, lysine, serine, and histidine. acs.orgacs.orgtandfonline.com This capability opens up opportunities to target a wider array of proteins, potentially expanding the druggable proteome. nih.govtandfonline.com
SuFEx Click Chemistry: As a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, 1-methyl-1H-imidazole-2-sulfonyl fluoride has broad potential applications in organic synthesis, drug discovery, and materials science for the rapid and reliable construction of complex molecules. researchgate.netacs.orgacs.org
Targeted Therapeutics: The unique reactivity of the sulfonyl fluoride warhead allows for the design of highly selective covalent inhibitors. acs.orgacs.org This selectivity can lead to more precise targeting of proteins, reducing off-target effects. acs.orgacs.org There are promising opportunities in developing novel therapeutics, including targeted radiopharmaceuticals for cancer therapy and diagnosis. acs.orgacs.org
| Category | Description | References |
|---|---|---|
| Challenges | Difficulties in safe reagent handling, synthetic efficiency for heterocyclic variants, and late-stage functionalization of complex molecules. | ccspublishing.org.cnnih.govresearchgate.netresearchgate.netccspublishing.org.cn |
| Opportunities | Potential to target non-cysteine residues in proteins, expanding drug targets. Wide applicability in SuFEx click chemistry for materials science and drug discovery. | researchgate.netnih.govacs.orgacs.orgtandfonline.com |
Emerging Methodologies for Enhanced Control and Efficiency
To overcome the challenges in synthesis, researchers are actively developing innovative methodologies that offer greater control, efficiency, and safety.
Novel Reagents: A significant advancement is the development of stable, solid fluorosulfonylating reagents, such as imidazolium-based salts. nih.govresearchgate.net These crystalline reagents serve as safer, more manageable surrogates for hazardous gases like SO₂F₂, enabling radical fluorosulfonylation of various unsaturated hydrocarbons. nih.gov
Diverse Starting Materials: Modern synthetic strategies are expanding beyond traditional precursors. New methods allow for the synthesis of sulfonyl fluorides from a wide array of starting materials including thiols, disulfides, sulfonic acids, sulfonyl hydrazides, and primary sulfonamides, which are often more readily available. researchgate.netrhhz.netmdpi.com
Advanced Catalysis: Emerging methodologies leverage advanced catalysis to achieve high efficiency and selectivity. nih.gov These include:
Photoredox Catalysis: Light-mediated reactions enable the generation of fluorosulfonyl radicals under mild conditions, facilitating the synthesis of complex sulfonyl fluorides. ccspublishing.org.cnrsc.org
Electrochemical Synthesis: Electrochemical oxidation provides a green and mild approach to synthesize sulfonyl fluorides from thiols and disulfides without the need for external oxidants or catalysts. researchgate.netrhhz.net
Transition-Metal Catalysis: Palladium, copper, and nickel-catalyzed processes are being developed for the direct C-H functionalization to install the SO₂F group, offering high regioselectivity. researchgate.netnih.gov
Imidazole-Specific Synthesis: A noteworthy development is the acid-mediated imidazole-to-fluorine exchange. researchgate.netacs.org This single-step procedure uses sulfonyl imidazoles as stable and storable precursors to furnish sulfonyl fluorides in high yields, representing a practical route for compounds like this compound. researchgate.netacs.org
| Methodology | Key Features | Starting Materials | References |
|---|---|---|---|
| Photoredox Catalysis | Mild conditions, radical-based, good for complex molecules. | Alkenes, Alkynes | ccspublishing.org.cnnih.govrsc.org |
| Electrochemical Synthesis | Green, oxidant-free, broad substrate scope. | Thiols, Disulfides | researchgate.netrhhz.net |
| Transition-Metal Catalysis | Direct C-H functionalization, high regioselectivity. | Arenes, Heteroarenes | researchgate.netnih.gov |
| Imidazole-to-Fluorine Exchange | Uses stable precursors, operationally simple, high yields. | Sulfonyl Imidazoles | researchgate.netacs.org |
Potential for Interdisciplinary Research and Novel Discoveries
The unique characteristics of this compound position it as a valuable tool for fostering interdisciplinary research and enabling novel scientific discoveries.
Chemical Proteomics: Sulfonyl fluoride probes are increasingly used in chemical proteomics to map the "ligandable proteome." tandfonline.com These probes help identify new binding sites and functional residues on proteins within a complex cellular environment, which is crucial for target identification and validation in drug discovery. researchgate.netsemanticscholar.org The imidazole (B134444) scaffold can be modified to create a diverse library of probes for these studies.
Materials Science: The reliability of the SuFEx reaction allows for the use of sulfonyl fluorides in polymerization and the creation of novel materials. researchgate.net Recently, ionic liquids incorporating the sulfonyl fluoride moiety have been developed, merging the fields of chemical biology and materials design for potential applications in energy and biocatalysis. nih.gov
Catalysis: Imidazole-based systems are being explored for their catalytic properties. sciopen.com The development of supramolecular catalysts that mimic enzymatic active sites using imidazole derivatives showcases the potential for creating artificial enzymes for cascade reactions. sciopen.com Furthermore, the catalytic activation of the S-F bond in sulfonyl fluorides is an active area of research, aiming to control their reactivity for synthetic transformations. researchgate.net
Novel Therapeutic Modalities: Beyond traditional enzyme inhibition, sulfonyl fluorides are being investigated for more complex therapeutic applications. This includes the structure-based design of "molecular glues" that induce protein-protein interactions and covalent inhibitors for challenging targets that have been previously deemed "undruggable." nih.govtandfonline.com The development of PET tracers using ¹⁸F-labeled sulfonyl fluorides for in vivo imaging represents another exciting frontier. nih.govresearchgate.net
The continued collaboration between synthetic chemists, chemical biologists, and material scientists will undoubtedly unlock new applications for this compound, driving discoveries that could reshape fields from medicine to materials.
Q & A
Q. What are the standard synthetic routes for 1-methyl-1H-imidazole-2-sulfonyl fluoride, and what critical reaction conditions must be controlled?
The compound is typically synthesized via sulfonation of 1-methylimidazole using chlorosulfonic acid under anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or side reactions. Temperature control (0–5°C) is critical to minimize decomposition . Post-synthesis purification involves solvent extraction (e.g., methylene chloride) and drying with agents like magnesium sulfate. For scale-up, continuous flow reactors may enhance efficiency .
Q. How can researchers confirm the structural integrity of this compound?
X-ray crystallography using programs like SHELXL is the gold standard for structural confirmation. NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular identity and purity. For sulfonyl fluoride groups, IR spectroscopy can detect characteristic S=O and S-F stretches .
Q. What safety precautions are necessary when handling this compound?
Due to its reactivity and potential toxicity, use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood. Store the compound at low temperatures (≤−20°C) under inert gas to prevent degradation. Avoid contact with water or alcohols, which may hydrolyze the sulfonyl fluoride group .
Advanced Research Questions
Q. How does the position of the sulfonyl fluoride group on the imidazole ring influence reactivity in nucleophilic substitutions?
The 2-position sulfonyl fluoride exhibits distinct reactivity compared to 4-substituted analogs (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride). The electron-withdrawing sulfonyl group at C2 increases electrophilicity, enhancing reactivity with amines or thiols in bioconjugation. Steric hindrance from the methyl group at N1 further modulates selectivity .
Q. What strategies can optimize yield in large-scale syntheses while minimizing side products?
Use automated reactors with precise temperature control (−5°C to 10°C) and inert gas purging. Catalytic amounts of dimethylformamide (DMF) can accelerate sulfonation. Monitor reaction progress via TLC or inline FTIR. Post-reaction, employ flash chromatography or recrystallization (e.g., from ethyl acetate/hexane) to isolate the product .
Q. How can computational methods guide the design of derivatives for biological activity?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling predict binding affinities to targets like enzymes or receptors. ADMET analysis (e.g., SwissADME) evaluates pharmacokinetic properties. For instance, substituting the sulfonyl fluoride with bioisosteres (e.g., sulfonamides) may improve metabolic stability .
Q. What analytical techniques resolve contradictions in reported biological activity data for derivatives?
Combine orthogonal methods:
- HPLC-MS to verify compound purity (>95%).
- Surface Plasmon Resonance (SPR) for real-time binding kinetics.
- Cellular assays (e.g., cytotoxicity via MTT) with dose-response curves (IC₅₀ calculations).
Discrepancies may arise from impurities, solvent effects, or assay conditions (e.g., pH, temperature) .
Q. How can regioselective functionalization of the imidazole ring be achieved for downstream applications?
Pd-catalyzed C–H activation enables late-stage diversification. For example, Suzuki-Miyaura coupling introduces aryl groups at C4/C5 positions. Protecting the sulfonyl fluoride with trimethylsilyl groups prevents undesired reactions during functionalization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
